4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid

Vue d'ensemble

Description

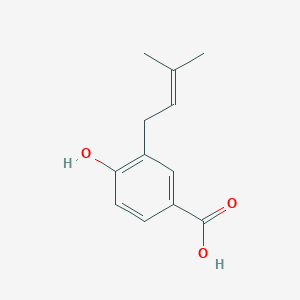

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid (CAS: 1138-41-6) is a phenolic acid derivative characterized by a benzoic acid core substituted with a hydroxyl group at position 4 and a prenyl (3-methylbut-2-en-1-yl) group at position 3. Its molecular formula is C₁₂H₁₄O₃, with a molecular weight of 206.24 g/mol and a calculated XlogP value of 3.00, indicating moderate lipophilicity .

This compound is naturally occurring in plants such as Ozothamnus obcordatus, Piper hispidum, Prunus dulcis, and Zanthoxylum wutaiense . Additionally, it is a precursor in the biosynthesis of antibiotics like TPU-0031-A and B and cytotoxic agents such as Sg17-1-4 .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-dimethylallyl-4-hydroxybenzoic acid typically involves the prenylation of 4-hydroxybenzoic acid. This can be achieved through the reaction of 4-hydroxybenzoic acid with dimethylallyl pyrophosphate in the presence of a suitable catalyst . The reaction conditions often require a controlled temperature and pH to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of 3-dimethylallyl-4-hydroxybenzoic acid may involve the extraction from plant sources where it naturally occurs, such as the roots of Rubia yunnanensis . The extraction process typically involves the use of methanolic solvents to isolate the compound from the plant material .

Analyse Des Réactions Chimiques

Types of Reactions: 3-Dimethylallyl-4-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The hydroxyl group can participate in substitution reactions to form ethers and esters.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products:

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of ethers and esters.

Applications De Recherche Scientifique

Organic Synthesis

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid serves as an important precursor in organic synthesis. It is utilized in the preparation of more complex organic molecules, including various pharmaceuticals and biologically active compounds. Its unique structure allows for further functionalization through oxidation, reduction, and substitution reactions .

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Properties: Studies have shown that this compound possesses antimicrobial effects against various pathogens, making it a candidate for developing new antimicrobial agents .

- Antioxidant Activity: The compound has been investigated for its antioxidant properties, which are crucial in preventing oxidative stress-related diseases .

Pharmaceutical Applications

The compound is being explored for its potential therapeutic properties, including anti-inflammatory effects. It is also studied as a building block in the synthesis of aminocoumarin antibiotics like novobiocin and clorobiocin, which inhibit DNA gyrase—an essential enzyme for bacterial DNA replication .

Data Table: Summary of Applications

| Application Area | Description | Examples/Notes |

|---|---|---|

| Organic Synthesis | Precursor for complex organic molecules | Used in pharmaceutical development |

| Biological Activity | Exhibits antimicrobial and antioxidant properties | Effective against specific pathogens |

| Pharmaceutical Research | Investigated for anti-inflammatory effects and antibiotic synthesis | Role in aminocoumarin antibiotic biosynthesis |

| Industrial Use | Potential use in developing new materials | Applications in fine chemicals production |

Case Study 1: Antimicrobial Activity

A study conducted on the antimicrobial properties of this compound demonstrated its effectiveness against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at specific concentrations, highlighting its potential as a natural preservative or therapeutic agent .

Case Study 2: Antioxidant Properties

Research published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using various assays (DPPH and ABTS). The findings revealed that it scavenges free radicals effectively, suggesting its utility in formulations aimed at combating oxidative stress-related conditions .

Mécanisme D'action

The mechanism of action of 3-dimethylallyl-4-hydroxybenzoic acid involves its interaction with various molecular targets and pathways. It can act as a Bronsted acid, donating a proton to acceptor molecules . Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and inhibit oxidative stress .

Comparaison Avec Des Composés Similaires

Structural Analogues and Substitution Effects

4-Hydroxy-2-methoxy-3-(3-methyl-2-buten-1-yl)benzoic Acid

- Molecular Formula : C₁₃H₁₆O₄

- Molecular Weight : 236.27 g/mol

- Key Differences : A methoxy group at position 2 replaces the hydroxyl group at position 4 in the parent compound.

- This compound is cataloged under ChemSpider ID 74851535 but lacks reported bioactivity data .

Vanillic Acid (4-Hydroxy-3-methoxybenzoic Acid)

- Molecular Formula : C₈H₈O₄

- Molecular Weight : 168.14 g/mol

- Key Differences : Lacks the prenyl group but retains the hydroxyl and methoxy groups at positions 4 and 3, respectively.

- Implications : The absence of the prenyl chain reduces lipophilicity (XlogP = 1.10), making vanillic acid more water-soluble. It is widely studied for antioxidant and anti-inflammatory properties, contrasting with the parent compound’s role in antibiotic synthesis .

Methyl 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoate

- Molecular Formula : C₁₃H₁₆O₃

- Molecular Weight : 220.26 g/mol

- Key Differences : Esterification of the carboxylic acid group to a methyl ester.

- Implications : Increased lipophilicity (LogP = 2.69) enhances membrane permeability, making it suitable for topical applications. This derivative is reported in plant exudates but lacks detailed pharmacological studies .

Antimicrobial Derivatives

- 2-Hydroxyl-4-methoxy-3-(3-methylbut-2-en-1-yl)-6-(4-phenylbenzoylamino)benzoic Acid: Modifications: Addition of a 4-phenylbenzoylamino group at position 6 and methoxy at position 4. Activity: Designed via scaffold hopping from cajaninstilbene acid, this derivative shows enhanced antibacterial activity against Staphylococcus aureus (MIC = 2 µg/mL) compared to the parent compound .

Cell-Cycle Inhibitors

- Synthetic 4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic Acid (HMBA) :

Data Tables

Table 1. Comparative Structural and Physicochemical Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XlogP | TPSA (Ų) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₂H₁₄O₃ | 206.24 | 3.00 | 57.50 | -OH (C4), prenyl (C3) |

| 4-Hydroxy-2-methoxy-3-prenylbenzoic acid | C₁₃H₁₆O₄ | 236.27 | 2.80 | 66.76 | -OCH₃ (C2), prenyl (C3) |

| Vanillic acid | C₈H₈O₄ | 168.14 | 1.10 | 66.76 | -OH (C4), -OCH₃ (C3) |

| Methyl 4-hydroxy-3-prenylbenzoate | C₁₃H₁₆O₃ | 220.26 | 3.20 | 46.53 | -COOCH₃ (C1), prenyl (C3) |

Activité Biologique

4-Hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, also known as 3-dimethylallyl-4-hydroxybenzoic acid (HMBA), is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological effects, and potential therapeutic applications, drawing on recent research findings.

Synthesis

The synthesis of this compound typically involves the prenylation of 4-hydroxybenzoic acid using dimethylallyl pyrophosphate in the presence of a suitable catalyst. This method allows for the production of HMBA in substantial quantities, facilitating further biological studies .

Anticancer Properties

Research has demonstrated that HMBA exhibits potent anticancer properties, particularly as a cell-cycle inhibitor. A study isolated HMBA from Curvularia sp. and confirmed its ability to inhibit the progression of HeLa cells through the cell cycle. The mechanism involves the activation of p21(WAF1) and the inhibition of cyclin D1 expression, indicating a potential pathway for cancer therapy .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa | 12.5 | Cell cycle inhibition via p21 activation |

Antioxidant and Anti-inflammatory Effects

The compound has been investigated for its antioxidant properties, which can mitigate oxidative stress in cells. This effect is crucial in preventing chronic diseases linked to inflammation and oxidative damage. The anti-inflammatory activity may be attributed to its ability to modulate inflammatory pathways, although detailed mechanisms remain to be fully elucidated .

Case Study 1: Anticancer Efficacy

In a controlled study, synthetic HMBA was tested on various cancer cell lines, including breast and colon cancer cells. Results indicated that HMBA significantly reduced cell viability in a dose-dependent manner, with IC50 values comparable to established chemotherapeutics.

Case Study 2: Antimicrobial Testing

A study evaluated HMBA against Staphylococcus aureus and Escherichia coli. The results showed that HMBA inhibited bacterial growth at concentrations as low as 25 µg/mL, suggesting its potential as a natural antimicrobial agent.

The biological activity of HMBA is primarily attributed to its interaction with various molecular targets. It acts as a Bronsted acid, donating protons to acceptor molecules which can alter enzymatic activities within cells. This property enhances its role in both anticancer and antimicrobial activities .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid, and how do reaction conditions influence yield?

- Methodology : A two-step synthesis is commonly employed: (1) pre-functionalization of the benzoic acid core via Friedel-Crafts alkylation using 3-methylbut-2-en-1-yl bromide under acidic conditions (e.g., AlCl₃ catalysis), followed by (2) selective hydroxylation at the 4-position using hydroxylation agents like H₂O₂/FeSO₄ . Yield optimization requires precise temperature control (60–80°C) and inert atmospheres to prevent side reactions (e.g., polymerization of the prenyl group). Purity is typically verified via HPLC with UV detection at 254 nm .

Q. How can researchers characterize the stability of this compound under varying storage conditions?

- Methodology : Stability studies should include accelerated degradation testing (e.g., 40°C/75% relative humidity for 4 weeks) with periodic sampling. Analyze degradation products via LC-MS to identify hydrolysis of the prenyl group or oxidation of the phenolic hydroxyl. Thermal stability can be assessed using TGA/DSC, revealing decomposition onset at ~200°C .

Q. What spectroscopic techniques are most effective for structural confirmation of this compound?

- Methodology : Combine ¹H/¹³C NMR (e.g., δ 7.8 ppm for the aromatic proton adjacent to the carboxylic acid, δ 5.3 ppm for the prenyl double bond) and FT-IR (broad peak at 3200–3500 cm⁻¹ for -OH, 1680 cm⁻¹ for -COOH). High-resolution mass spectrometry (HRMS) with ESI+ ionization provides accurate mass confirmation (theoretical [M+H]⁺ = 237.1125) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as conflicting enzyme inhibition results?

- Methodology : Discrepancies may arise from assay conditions (e.g., pH, co-solvents). Standardize assays using phosphate-buffered saline (pH 7.4) and DMSO concentrations ≤1% (v/v). Perform dose-response curves (0.1–100 µM) with positive controls (e.g., quercetin for antioxidant assays). Validate findings with orthogonal methods, such as SPR for binding affinity and molecular docking to predict interaction sites .

Q. What strategies are recommended for optimizing the regioselectivity of prenylation in the synthesis of this compound?

- Methodology : Use directed ortho-metalation (DoM) with a temporary directing group (e.g., -OMe) to position the prenyl group at the 3-position. Alternatively, employ microwave-assisted synthesis to enhance reaction kinetics and reduce byproducts. Monitor regioselectivity via in-situ Raman spectroscopy .

Q. How can computational modeling predict the compound’s reactivity in radical scavenging assays?

- Methodology : Perform DFT calculations (B3LYP/6-311+G(d,p)) to determine bond dissociation enthalpies (BDEs) of the phenolic O-H group. Lower BDE values (<85 kcal/mol) correlate with higher antioxidant activity. Validate predictions with experimental assays (e.g., DPPH radical scavenging) and compare to structurally similar analogs (e.g., 4-hydroxybenzoic acid derivatives) .

Q. What experimental designs are suitable for studying the compound’s degradation pathways in environmental matrices?

- Methodology : Use isotope-labeled analogs (e.g., ¹³C at the carboxylic carbon) to track degradation products in soil/water systems. Combine LC-QTOF-MS for non-targeted analysis and QSAR modeling to predict ecotoxicological endpoints. Include abiotic controls (e.g., UV light, pH extremes) to differentiate biotic vs. abiotic degradation .

Q. Methodological Notes

- Contradiction Management : When conflicting data arise (e.g., bioactivity vs. toxicity), employ meta-analysis of published datasets and validate with in-house replicates .

- Advanced Instrumentation : For nuanced structural analysis, use 2D NMR (COSY, HSQC) to resolve overlapping signals in crowded aromatic regions .

Propriétés

IUPAC Name |

4-hydroxy-3-(3-methylbut-2-enyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-8(2)3-4-9-7-10(12(14)15)5-6-11(9)13/h3,5-7,13H,4H2,1-2H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBSJJNAMGVDGCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=CC(=C1)C(=O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-41-6 | |

| Record name | 4-hydroxy-3-(3-methylbut-2-en-1-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.